(S)-2-Amino-5-guanidinopentanamide dihydrochloride
Overview
Description
“(S)-2-Amino-5-guanidinopentanamide dihydrochloride” appears to be a chemical compound. Dihydrochloride indicates that the compound is a salt resulting from the reaction of hydrochloric acid with an organic base1. However, specific details about this compound were not found in the search results.
Synthesis Analysis
The synthesis of a compound typically involves a series of chemical reactions. For example, an improved process for the preparation of a different dihydrochloride compound involves the reaction of a protected amine with hydrochloric acid in an aqueous system2. However, the specific synthesis process for “(S)-2-Amino-5-guanidinopentanamide dihydrochloride” was not found in the search results.
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray powder diffraction3. However, the specific molecular structure of “(S)-2-Amino-5-guanidinopentanamide dihydrochloride” was not found in the search results.
Chemical Reactions Analysis
The Griess test is an analytical chemistry test which detects the presence of nitrite ion in solution4. However, the specific chemical reactions involving “(S)-2-Amino-5-guanidinopentanamide dihydrochloride” were not found in the search results.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the review of Metformin hydrochloride presents its physical and chemical properties6. However, the specific physical and chemical properties of “(S)-2-Amino-5-guanidinopentanamide dihydrochloride” were not found in the search results.
Scientific Research Applications
Biochemical and Agricultural Sciences
The ninhydrin reaction, which involves primary amino groups forming a chromophore with ninhydrin, has been extensively applied in the analysis of amino acids, peptides, and proteins. This reaction is fundamental in various scientific disciplines, including agricultural, biochemical, clinical, and food sciences, among others. The unique property of forming a consistent chromophore across all primary amines reacting with ninhydrin at a specific pH makes it a valuable analytical tool in these fields (Friedman, 2004).
Medicinal Chemistry
In the realm of medicinal chemistry, the guanidine group, such as that in (S)-2-Amino-5-guanidinopentanamide dihydrochloride, is recognized for its significant biological activities. Guanidine-containing compounds are considered crucial in developing therapeutic agents for a broad spectrum of diseases due to their diverse pharmacological properties. These compounds have been explored for their roles as central nervous system agents, anti-inflammatory agents, inhibitors of various biological processes, and potential antithrombotic, antidiabetic, and chemotherapeutic agents (Sa̧czewski & Balewski, 2009).
Drug and Gene Delivery
Guanidine-functionalized compounds, due to their ability to facilitate transport across cellular membranes, have been extensively studied for their potential as drug and gene delivery systems. The structural features of guanidinylated polymers, including their degree of branching and balance between hydrophilic and hydrophobic moieties, play a significant role in their efficiency as delivery vehicles. Such compounds are being explored for their ability to enhance the cellular uptake and targeted delivery of therapeutic molecules (Theodossiou et al., 2008).
Safety And Hazards
The safety and hazards of a compound can be determined using safety data sheets. For example, the safety data sheet for Benzaldehyde provides information on its hazards and safety precautions7. However, the specific safety and hazards of “(S)-2-Amino-5-guanidinopentanamide dihydrochloride” were not found in the search results.
Future Directions
The future directions of a compound typically involve its potential applications. For example, Trientine dihydrochloride and Trientine tetrahydrochloride are being studied for various potential applications8. However, the specific future directions of “(S)-2-Amino-5-guanidinopentanamide dihydrochloride” were not found in the search results.
I hope this information is helpful. If you have more specific information about the compound or if you meant a different compound, please provide more details.
properties
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N5O.2ClH/c7-4(5(8)12)2-1-3-11-6(9)10;;/h4H,1-3,7H2,(H2,8,12)(H4,9,10,11);2*1H/t4-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMQLFYWIDCFLC-FHNDMYTFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)N)N)CN=C(N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)N)N)CN=C(N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17Cl2N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90555514 | |
Record name | N~5~-(Diaminomethylidene)-L-ornithinamide--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90555514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-5-guanidinopentanamide dihydrochloride | |
CAS RN |
14975-30-5 | |
Record name | N~5~-(Diaminomethylidene)-L-ornithinamide--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90555514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-amino-5-guanidinopentanamide Bishydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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